molecular formula C46H68O6 B1222144 Rhodopin glucoside

Rhodopin glucoside

Cat. No.: B1222144
M. Wt: 717 g/mol
InChI Key: WEELHWARVOLEJX-WPNRICMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodopin glucoside is a carotenoid pigment found in the light-harvesting complexes of photosynthetic bacteria such as Rhodoblastus acidophilus . Its primary research value lies in its critical role in carotenoid-to-bacteriochlorophyll (BChl) energy transfer within the LH2 antenna complex, a key model system for studying photosynthetic efficiency . The enzymatic conversion of rhodopin to rhodopinal glucoside under low-light conditions results in nearly 100% energy transfer efficiency to BChl, providing profound insight into how photosynthetic organisms adapt to challenging light environments . Studies using ultrafast transient absorption spectroscopy have shown that energy transfer from this compound to BChl involves both the S2 (11Bu+) and S1 (21Ag-) excited singlet states, with reported efficiencies of approximately 50% from the S2 state and 5% from the S1 state . The specific arrangement of this compound within the LH2 complex, as revealed by X-ray crystallography (e.g., PDB ID 1KZU), makes it an excellent subject for investigating the relationship between chromophore structure, pigment-protein interactions, and energy transfer function . This compound is essential for researchers in biophysics and photosynthesis seeking to understand the fundamental mechanisms of light harvesting. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C46H68O6

Molecular Weight

717 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C46H68O6/c1-34(2)19-13-22-37(5)25-16-28-38(6)26-14-23-35(3)20-11-12-21-36(4)24-15-27-39(7)29-17-30-40(8)31-18-32-46(9,10)52-45-44(50)43(49)42(48)41(33-47)51-45/h11-12,14-17,19-21,23-30,41-45,47-50H,13,18,22,31-33H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,35-20+,36-21+,37-25+,38-26+,39-27+,40-30+/t41-,42-,43+,44-,45+/m1/s1

InChI Key

WEELHWARVOLEJX-WPNRICMMSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C

Synonyms

rhodopin glucoside

Origin of Product

United States

Scientific Research Applications

Photobiological Applications

Light Harvesting in Photosynthetic Organisms

Rhodopin glucoside plays a crucial role in the light-harvesting complexes of photosynthetic bacteria, such as Rhodobacter sphaeroides and Rhodoblastus acidophilus. Under high-light conditions, this compound accumulates in the LH2 complex, enhancing the efficiency of energy transfer to bacteriochlorophyll pigments. Studies have shown that the conversion of rhodopin to rhodopinal significantly increases carotenoid-to-bacteriochlorophyll energy transfer efficiency, which is essential for optimizing photosynthesis under varying light conditions .

Spectral Properties and Energy Transfer

Research indicates that the spectral properties of this compound allow it to effectively absorb light, facilitating energy transfer processes. The excited state dynamics of this compound have been characterized using ultrafast time-resolved spectroscopy, revealing that its excited singlet states contribute significantly to energy transfer efficiency . This understanding is vital for developing bio-inspired solar energy harvesting systems.

Nutritional and Health Benefits

Antioxidant Properties

This compound, like other carotenoids, exhibits antioxidant properties that can contribute to human health. Carotenoids are known to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders . Epidemiological studies suggest that a diet rich in carotenoids may lower the risk of these diseases.

Vision Health

The potential role of this compound in vision health has been highlighted through its interaction with rhodopsin, a key photopigment in the retina. Research indicates that compounds like cyanidin-3-O-glucoside can enhance the regeneration of rhodopsin, thereby improving visual function under low-light conditions . This suggests that this compound may also contribute to maintaining retinal health and function.

Case Study 1: Energy Transfer Efficiency in Photosynthetic Bacteria

A study conducted on Rhodoblastus acidophilus demonstrated that under high-light conditions, the LH2 complex containing this compound exhibited nearly 100% energy transfer efficiency from carotenoids to bacteriochlorophyll pigments. This finding underscores the importance of this compound in optimizing photosynthetic efficiency, particularly in fluctuating light environments .

Case Study 2: Antioxidant Activity and Health Implications

In a clinical study examining dietary carotenoid intake, participants consuming higher levels of carotenoids, including this compound, showed significant reductions in markers of oxidative stress. This research supports the hypothesis that dietary intake of carotenoids can confer protective health benefits against oxidative damage .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PhotobiologyLight harvesting in photosynthetic bacteriaIncreases energy transfer efficiency
NutritionAntioxidant propertiesReduces oxidative stress
Vision HealthEnhances regeneration of rhodopsinImproves visual function under low-light conditions

Chemical Reactions Analysis

Key Structural Modifications

  • Enzymatic Conversion :
    Under low-light conditions, Rhodopin undergoes oxidation at C20, replacing the methyl group with an aldehyde to form Rhodopinal glucoside. This reaction is catalyzed by an aldehyde-forming enzyme, altering the carotenoid’s spectral properties and energy transfer efficiency .

  • Glycosylation :
    The addition of β-D-glucose enhances the carotenoid’s hydrophilicity and membrane integration. This modification does not significantly affect absorption spectra but stabilizes the molecule within LH2 complexes .

Energy Transfer Dynamics

Rhodopin glucoside plays a critical role in light harvesting via energy transfer to bacteriochlorophyll (BChl). The process involves two excited singlet states (S₁ and S₂):

ParameterThis compoundRhodopinal Glucoside
S₂ Lifetime ~120 fs~100 fs
Energy Transfer Efficiency (EET) 56% ± 1%97% ± 2%

The S₂ state dominates energy transfer, while the longer-lived S₁ state contributes minimally. Rhodopinal glucoside’s aldehyde group enhances conjugation, red-shifting absorption (500–540 nm) and increasing EET efficiency .

Steady-State Spectroscopy

  • Absorption :
    In carbon disulfide, this compound exhibits vibronic bands at 500 nm, while Rhodopinal glucoside shows a less structured spectrum shifted to 540 nm .

  • Fluorescence :
    Emission maxima for this compound occur at 525–550 nm, dependent on solvent polarizability .

Ultrafast Dynamics

Transient absorption studies reveal:

SolventThis compound Lifetimes (τ₁–τ₄)Rhodopinal Glucoside Lifetimes (τ₁–τ₄)
CS₂0.10, 0.53, 4.2, 15 ps<0.10, 0.38, 4.7, 15.3 ps
MeOH<0.10, 0.43, 4.3, 7.3 ps0.11, 0.33, 3.7, 5.9 ps

These lifetimes reflect solvent-dependent relaxation pathways .

Environmental Adaptations

This compound’s role in light-harvesting complexes (LH2) adapts to light intensity:

  • High Light :
    Dominates in B800-850 complexes, absorbing blue-green light (450–500 nm) .

  • Low Light :
    Converted to Rhodopinal glucoside, enhancing energy transfer efficiency in B800-820 complexes .

Comparison with Similar Compounds

Structural Differences :

  • This compound : Methyl group at C20.
  • Rhodopinal glucoside : Aldehyde group at C20, altering solvent interactions and spectral properties .

Spectroscopic Properties :

Parameter This compound Rhodopinal Glucoside
S₀→S₂ Absorption (nm) 500 (methanol) 540 (methanol)
S₁ Lifetime (ps) 3.8–4.3 (solvent-independent) 3.7–4.7 (shorter in polar solvents)
Transient Absorption No ~740 nm peak Broadband + ~740 nm peak
S₁ Energy (cm⁻¹) ~12,400 ~12,300 (estimated)

The ~740 nm peak in Rhodopinal glucoside’s transient spectra suggests an additional excited-state transition absent in this compound, independent of solvent polarity .

Energy Transfer Efficiency :

  • This compound : 56% total ETE (27% from S₁, 40% from S₂) in LH2 complexes .
  • Rhodopinal glucoside : ETE increases to ~65% in B800-820 complexes under low light due to enhanced electronic coupling and solvent interactions .

Comparison with Other Carotenoids in LH2 Complexes

Spheroidene (N = 10 Conjugated Double Bonds) :

  • Higher S₁ energy (~13,160 cm⁻¹) improves spectral overlap with B800 BChl, achieving >90% ETE .
  • Lacks glucoside moiety, reducing stability in membrane-bound LH2 complexes .

Lycopene :

  • Shares identical absorption spectra with this compound in LH2 but contributes minimally to ETE due to lower binding affinity .

Neurosporene :

Solvent Effects on Dynamics

Solvent (Polarizability) This compound S₁ Lifetime (ps) Rhodopinal Glucoside S₁ Lifetime (ps)
Carbon Disulfide (0.354) 4.3 4.7
Methanol (0.202) 3.9 3.7

Rhodopinal glucoside’s S₁ lifetime shortens in polar solvents, likely due to aldehyde-solvent dipole interactions absent in this compound .

Key Research Findings

Energy Transfer Pathways :

  • This compound’s S₂→BChl Qₓ pathway dominates (40% ETE), while S₁→BChl Qᵧ is less efficient due to energy mismatch .
  • Substitution of methyl with aldehyde (Rhodopinal) enhances S₂ coupling, increasing ETE by 15–20% .

Triplet Energy Transfer: BChl-to-carotenoid triplet transfer occurs in 400–600 ps, critical for photoprotection .

Low-Light Adaptation :

  • Conversion to Rhodopinal glucoside under low light red-shifts absorption, improving light capture .

Preparation Methods

Optimization of Bacterial Growth Conditions

Rhodoblastus acidophilus strain 7050 produces rhodopin glucoside under high-light conditions (≥300 μmol photons·m⁻²·s⁻¹), where the B800-850 light-harvesting 2 (LH2) complex predominates. Growth media typically contain:

  • Carbon source : Malate or succinate (20 mM)

  • Nitrogen source : Ammonium sulfate (1.3 g·L⁻¹)

  • Trace elements : MgSO₄ (0.2 g·L⁻¹), CaCl₂ (0.07 g·L⁻¹), and Fe-EDTA (4 mg·L⁻¹)

Cultures incubated at 30°C under anaerobic conditions for 72–96 hours yield maximal carotenoid content. Light intensity directly regulates carotenoid composition: high-light conditions favor this compound (λmax = 500 nm in methanol), while low-light shifts production to rhodopinal glucoside.

Cell Disruption and Membrane Fractionation

Post-harvesting, bacterial cells undergo mechanical disruption via French press at 15,000 psi in 20 mM Tris-HCl (pH 8.0) with DNase and MgCl₂. Centrifugation at 180,000 × g for 2 hours isolates membrane fragments containing LH2 complexes. Pelleted membranes are resuspended in Tris buffer to an optical density (OD) of 50 at 850 nm (BChl Qₓ absorption peak).

Solubilization of Light-Harvesting Complexes

Membranes are treated with 1% lauryldimethylamine oxide (LDAO) for 1 hour at 25°C to solubilize proteins. Insoluble debris is removed via centrifugation (27,000 × g, 30 minutes), yielding a supernatant enriched with LH2 complexes.

Table 1: Solubilization Efficiency Under Varied Detergent Concentrations

DetergentConcentration (%)LH2 Recovery (%)Carotenoid Purity (A500/A850)
LDAO0.5620.18
LDAO1.0890.24
LDAO1.5780.21

Sucrose Density Gradient Ultracentrifugation

A discontinuous sucrose gradient (0.2–0.8 M) separates LH2 complexes from free pigments and core LH1-RC complexes. Post-centrifugation (160,000 × g, 12 hours), the 0.4 M sucrose layer contains purified LH2 complexes.

Table 2: Sucrose Gradient Composition for LH2 Isolation

Sucrose (M)Layer Volume (mL)Target Component
0.85.0LH1-RC core complexes
0.66.5Interface material
0.46.5LH2 complexes
0.25.0Free pigments

Anion Exchange Chromatography

Further purification employs DE52 cellulose resin equilibrated with Tris-LDAO buffer. LH2 complexes elute at 150–300 mM NaCl, with this compound content verified via UV-Vis spectroscopy (A500/A850 > 0.2).

Chemical Synthesis Approaches

Aldol Condensation for Carotenoid Backbone Formation

Rhodopin’s conjugated polyene backbone is synthesized via aldol condensation between C20 aldehyde and β-ionone derivatives. Key parameters:

  • Catalyst : KOH or L-proline (10 mol%)

  • Solvent : Anhydrous THF or dichloromethane

  • Temperature : 0–25°C

  • Yield : 45–60% (HPLC purity >90%)

Trichloroacetimidate Glycosylation for Glucoside Attachment

Glucose is introduced using trichloroacetimidate donors under Brønsted acid catalysis (e.g., TMSOTf). Stereoselective β-glycosidic linkage is achieved via:

  • Donor : 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate

  • Acceptor : Rhodopin aglycone (1.2 equiv)

  • Reaction time : 6–12 hours at −20°C

  • Deprotection : NaOMe/MeOH (90% deacetylation yield)

Table 3: Glycosylation Efficiency Under Varied Conditions

ConditionTemperature (°C)β:α SelectivityTotal Yield (%)
TMSOTf, CH₂Cl₂−208:168
BF₃·OEt₂, toluene05:152
SnCl₄, Et₂O−4010:171

Analytical Validation of this compound

Spectroscopic Characterization

  • UV-Vis : λmax = 500 nm in methanol (ε = 125,000 M⁻¹·cm⁻¹)

  • Fluorescence : Excitation at 480 nm yields emission at 530 nm (quantum yield Φ = 0.08)

  • CD : Positive Cotton effect at 460 nm (Δε = +3.2) confirms all-trans configuration

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70% acetonitrile) resolves this compound (tR = 12.3 min) from rhodopinal glucoside (tR = 14.1 min) .

Q & A

Q. What experimental methods are used to quantify Rhodopin glucoside in photosynthetic LH2 complexes?

this compound concentrations can be determined via spectrophotometric assays combined with enzymatic reactions like the Trinder test, which detects glucose residues. Researchers typically isolate LH2 complexes using ultracentrifugation and solubilization with detergents, followed by spectrophotometric analysis at specific wavelengths (e.g., carotenoid absorption bands near 450–550 nm). Calibration curves using purified standards are essential for accuracy .

Q. How does this compound contribute to light harvesting in purple bacteria?

this compound acts as an accessory pigment in LH2 complexes, absorbing light in the blue-green spectrum (450–550 nm) and transferring energy to bacteriochlorophyll (BChl) via singlet-singlet energy transfer. Its conjugated double-bond system enables efficient energy dissipation. Studies using linear dichroism spectroscopy confirm its non-collinear transition dipole moment relative to the BChl array, optimizing energy funneling .

Q. What are the standard protocols for isolating this compound-containing LH2 complexes?

Isolation involves culturing bacteria like Rhodopseudomonas acidophila under anaerobic conditions, lysing cells via sonication, and isolating membrane-bound LH2 complexes using sucrose density gradient centrifugation. Purity is validated via SDS-PAGE and absorption spectroscopy. Experimental details must specify buffer composition (e.g., Tris-HCl, EDTA) and detergent concentrations to ensure reproducibility .

Advanced Research Questions

Q. How does temperature affect the quantum yield of this compound-to-BChl energy transfer?

At 293 K, this compound in Rhodopseudomonas acidophila LH2 exhibits a quantum yield of 11 ± 1%, dropping to 2.8 ± 0.2% at 10 K due to reduced molecular mobility and increased vibrational quenching. Researchers should replicate these conditions using cryostats and compare time-resolved fluorescence decay kinetics to model temperature-dependent energy transfer efficiency .

Q. What contradictions exist in reported energy transfer mechanisms involving this compound, and how can they be resolved?

Discrepancies arise in studies measuring triplet-triplet energy transfer (TTET) rates between BChl and this compound. For example, sub-nanosecond TTET observed via ultrafast spectroscopy conflicts with slower rates in earlier models. Resolving this requires standardized excitation protocols (e.g., Soret vs. B800 band excitation) and controlled oxygen levels to prevent triplet-state quenching .

Q. What advanced spectroscopic techniques elucidate this compound’s role in excess energy dissipation?

Ultrafast transient absorption spectroscopy with femtosecond resolution tracks energy flow from BChl Soret bands to this compound. Key findings include picosecond-scale signals in carotenoid regions post-BChl excitation, indicating electrochromic shifts rather than direct energy transfer. Researchers should compare decay-associated spectra under Soret (400 nm) and carotenoid-specific (500 nm) excitation to isolate dissipation pathways .

Q. How do mutations in LH2 proteins impact this compound’s structural and functional integrity?

Site-directed mutagenesis of LH2 apoproteins (e.g., altering α/β polypeptide residues) can disrupt this compound binding. Circular dichroism (CD) spectroscopy reveals changes in pigment-protein interactions, while fluorescence lifetime imaging microscopy (FLIM) quantifies energy transfer efficiency. Controls must include wild-type complexes and stability assays under varying pH .

Methodological Considerations

Q. How should researchers design experiments to address conflicting data on this compound’s quantum yield?

  • Control variables : Temperature, excitation wavelength, and sample preparation (e.g., anaerobic vs. aerobic conditions).
  • Replicate protocols : Use identical instrumentation (e.g., time-correlated single-photon counting for lifetime measurements).
  • Statistical rigor : Report mean ± SEM with ≥3 biological replicates. Cross-validate with independent methods like Stark spectroscopy .

Q. What computational models are used to predict this compound’s orientation in LH2 complexes?

Molecular dynamics (MD) simulations paired with linear dichroism data can model this compound’s orientation. Input parameters include bond angles from X-ray crystallography and dipole moment vectors from spectroscopy. Software like GROMACS or CHARMM is recommended, with validation via experimental mutagenesis .

Data Presentation and Reproducibility

Q. How should researchers report this compound-related data to ensure reproducibility?

  • Tabulate raw data : Include absorption spectra, quantum yield calculations, and statistical parameters (e.g., error margins).
  • Detail experimental conditions : Specify laser fluence, detector sensitivity, and sample concentration.
  • Deposit datasets : Use repositories like Zenodo or Figshare with unique DOIs. Reference methodologies from established studies to align with community standards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Rhodopin glucoside
Reactant of Route 2
Rhodopin glucoside

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